Citalopram-d4 is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for the treatment of depression and anxiety disorders. The presence of deuterium atoms in citalopram-d4 enhances its stability and allows for precise quantification in pharmacokinetic studies. This compound retains the core structure of citalopram, which includes a phenyl ring and a piperazine moiety, but with deuterium substituents that alter its isotopic signature without significantly changing its biological activity.
Citalopram-d4 undergoes similar metabolic pathways as its non-deuterated counterpart. It is primarily metabolized in the liver through N-demethylation, yielding metabolites such as N-desmethylcitalopram and didemethylcitalopram, which are pharmacologically inactive. The involvement of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, is crucial in this process . The deuterated form may exhibit slightly different kinetics due to the isotope effect, which can influence reaction rates.
As a selective serotonin reuptake inhibitor, citalopram-d4 functions by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is central to its antidepressant effects. While citalopram-d4 is not typically used therapeutically, it serves as an important tool in research for understanding the pharmacokinetics and dynamics of citalopram itself .
The synthesis of citalopram-d4 involves several steps:
Citalopram-d4 is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Its use allows for accurate quantification of citalopram levels in biological samples, aiding in pharmacokinetic studies and therapeutic monitoring . Additionally, it can be employed in research settings to study drug metabolism and interactions.
Citalopram-d4 shares structural similarities with several other SSRIs and related compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Escitalopram | SSRI | S-enantiomer of citalopram; more potent |
Fluoxetine | SSRI | First SSRI approved; longer half-life |
Paroxetine | SSRI | Known for anticholinergic effects |
Sertraline | SSRI | Broad spectrum of activity; also used for OCD |
Desvenlafaxine | SNRI | Serotonin-norepinephrine reuptake inhibitor |
Citalopram-d4's uniqueness lies in its isotopic labeling, which allows researchers to conduct more precise studies on drug metabolism and pharmacokinetics without the confounding effects of endogenous substances. This characteristic makes it an invaluable tool in both clinical research and pharmaceutical development.
Citalopram-d4 represents a deuterated isotopologue of the selective serotonin reuptake inhibitor citalopram, specifically designed with four deuterium atoms strategically positioned within its molecular framework [1]. The compound maintains the fundamental molecular architecture of its non-deuterated parent while incorporating isotopic substitution at precisely defined positions [2].
The molecular formula of citalopram-d4 is C₂₀H₁₇D₄FN₂O, reflecting the replacement of four hydrogen atoms with their heavier isotopic counterpart, deuterium [1] [3]. This isotopic modification results in a molecular weight of 409.33 grams per mole for the hydrobromide salt form, compared to the non-deuterated version [2]. The systematic nomenclature for this compound is 1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile [1].
The deuteration pattern in citalopram-d4 follows a specific substitution scheme wherein the four deuterium atoms replace hydrogen atoms at positions 2, 3, 5, and 6 of the 4-fluorophenyl ring system [1] [3]. This tetradeuteration strategy preserves the fluorine atom at position 4 of the phenyl ring while systematically replacing the adjacent aromatic hydrogen atoms with deuterium [2]. The benzofuran core structure and the dimethylaminopropyl side chain remain unmodified, maintaining the essential pharmacophoric elements of the parent molecule [1].
The isotopic enrichment of citalopram-d4 achieves 98 atom percent deuterium, representing high purity levels essential for analytical applications [3]. This enrichment level ensures consistent and reliable performance when employed as an internal standard in quantitative analytical methods [9]. The precise positioning of deuterium atoms creates a unique isotopic signature that can be readily distinguished from the non-deuterated form using mass spectrometric techniques [10].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₀H₁₇D₄FN₂O | [1] |
Molecular Weight (hydrobromide) | 409.33 g/mol | [2] |
Deuterium Positions | 2,3,5,6 of 4-fluorophenyl ring | [1] [3] |
Isotopic Enrichment | 98 atom % D | [3] |
Chemical Abstract Service Number | 1219803-58-3 | [1] [2] |
The structural comparison between citalopram-d4 and its non-deuterated counterpart reveals both similarities and distinct differences that are critical for understanding the compound's analytical utility [17] [18]. Non-deuterated citalopram possesses the molecular formula C₂₀H₂₁FN₂O with a molecular weight of 324.4 grams per mole, establishing the baseline for comparison with the deuterated variant [17] [18].
The fundamental three-dimensional architecture remains virtually identical between the two compounds, with both maintaining the characteristic benzofuran ring system fused to a phenyl moiety bearing a fluorine substituent [17] [19]. The dimethylaminopropyl side chain extends from the quaternary carbon center in both molecules, preserving the spatial arrangement necessary for biological activity recognition [20]. This structural conservation ensures that citalopram-d4 exhibits comparable physicochemical behavior to the parent compound while providing distinct analytical advantages [24].
The deuterium kinetic isotope effect represents the most significant functional difference between the two compounds [24] [25]. The carbon-deuterium bonds in citalopram-d4 demonstrate approximately six to ten times greater stability compared to the corresponding carbon-hydrogen bonds in non-deuterated citalopram [27]. This enhanced bond strength results from the higher mass of deuterium, which reduces the zero-point vibrational energy and increases the activation energy required for bond cleavage [26] [27].
Physicochemical properties show remarkable similarity between the compounds, with both exhibiting comparable solubility profiles, partition coefficients, and hydrogen bonding characteristics [19] [21]. The melting point of non-deuterated citalopram ranges from 180 to 187 degrees Celsius, with the deuterated form expected to show minimal variation within this range [21]. Both compounds demonstrate very high solubility in water and free solubility in anhydrous ethanol [19] [22].
The logarithm of the partition coefficient remains essentially unchanged at approximately 3.58 for both compounds, indicating similar lipophilicity characteristics [19] [21]. Hydrogen bond donor and acceptor counts are identical, with one donor and four acceptors present in both molecular structures [1] [17]. The rotatable bond count of five remains constant, reflecting the preserved conformational flexibility of the dimethylaminopropyl side chain [1] [17].
Comparative Property | Citalopram | Citalopram-d4 |
---|---|---|
Molecular Formula | C₂₀H₂₁FN₂O | C₂₀H₁₇D₄FN₂O |
Molecular Weight | 324.39 g/mol | 328.42 g/mol |
Melting Point | 180-187°C | Similar range |
Water Solubility | Very soluble | Very soluble |
LogP Value | 3.58 | ~3.58 |
Hydrogen Bond Donors | 1 | 1 |
Hydrogen Bond Acceptors | 4 | 4 |
Isotope Effect | None | 6-10x bond stability |
Nuclear magnetic resonance spectroscopy serves as the primary technique for confirming the successful incorporation of deuterium atoms within the citalopram-d4 structure [11] [38]. Proton nuclear magnetic resonance analysis of citalopram-d4 reveals the characteristic absence of aromatic proton signals at the deuterated positions 2, 3, 5, and 6 of the fluorophenyl ring system [11]. The remaining proton signals from the benzofuran moiety and the dimethylaminopropyl side chain appear at their expected chemical shifts, confirming structural integrity [13] [38].
Deuterium nuclear magnetic resonance spectroscopy provides direct evidence of isotopic incorporation by detecting signals corresponding to the four deuterium atoms [11]. These signals appear at chemical shifts similar to their protiated counterparts but require specialized acquisition parameters due to the different nuclear properties of deuterium [11] [38]. The deuterium signals exhibit characteristic relaxation times ranging from one to two seconds, facilitating rapid pulse sequence acquisition [11].
Mass spectrometry represents the most sensitive and widely applied technique for citalopram-d4 characterization and quantification [9] [10] [12]. The molecular ion peak appears at mass-to-charge ratio 329.20 for the protonated molecular ion, representing a four-unit mass shift compared to non-deuterated citalopram [10] [34]. This mass difference enables precise discrimination between the deuterated and non-deuterated forms during liquid chromatography-tandem mass spectrometry analysis [9] [12].
Fragmentation patterns in mass spectrometry show systematic mass shifts corresponding to the retention of deuterium atoms within specific fragments [9] [10]. The characteristic fragmentation transition from mass-to-charge ratio 329.20 to 266.0 represents the loss of the dimethylaminopropyl side chain while retaining the deuterated fluorophenyl moiety [34]. Alternative fragmentation pathways produce ions at mass-to-charge ratio 113.0, corresponding to deuterated fluorophenyl fragments [34].
Infrared spectroscopy reveals subtle but detectable differences between citalopram-d4 and its non-deuterated counterpart [40]. Carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretching vibrations due to the increased mass of deuterium [40]. These spectral shifts provide additional confirmation of successful deuteration while maintaining the overall infrared fingerprint characteristic of the citalopram scaffold [40].
High-performance liquid chromatography demonstrates virtually identical retention behavior between citalopram-d4 and non-deuterated citalopram under standard analytical conditions [33] [35]. This chromatographic similarity validates the preservation of physicochemical properties essential for analytical method development [35]. The deuterated compound serves effectively as an internal standard, eluting at the same retention time as the analyte while providing mass spectrometric discrimination [9] [32].
Spectroscopic Technique | Key Characteristics | Analytical Application |
---|---|---|
¹H Nuclear Magnetic Resonance | Absence of aromatic protons at positions 2,3,5,6 | Confirms deuteration pattern |
²H Nuclear Magnetic Resonance | Direct deuterium detection | Quantifies isotopic incorporation |
Mass Spectrometry | Molecular ion at m/z 329.20 | LC-MS/MS quantification |
Infrared Spectroscopy | C-D stretching at lower frequencies | Structural confirmation |
Liquid Chromatography | Identical retention time to parent | Internal standard validation |